2,3-Dimethoxy-5-nitrobenzaldehyde
Overview
Description
2,3-Dimethoxy-5-nitrobenzaldehyde: is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, where two methoxy groups are substituted at the 2 and 3 positions, and a nitro group is substituted at the 5 position
Scientific Research Applications
Chemistry:
2,3-Dimethoxy-5-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in the synthesis of more complex molecules.
Biology:
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and nitro groups. It can also be used to investigate the metabolic pathways of nitroaromatic compounds.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. It can also serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde typically involves the nitration of 2,3-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of acids, reaction temperature, and reaction time. The product is usually purified by recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dimethoxy-5-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethoxy-5-nitrobenzoic acid.
Reduction: Formation of 2,3-dimethoxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-nitrobenzaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxy groups can influence the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates, which can interact with cellular components.
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.
Methoxy Group Influence: The methoxy groups can modulate the compound’s interaction with biological membranes and enzymes.
Comparison with Similar Compounds
2,3-Dimethoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrovanillin: Contains a hydroxyl group instead of one of the methoxy groups, leading to different reactivity and applications.
3,4-Dimethoxy-5-nitrobenzaldehyde: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness:
2,3-Dimethoxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,3-dimethoxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNZENWQXJPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283151 | |
Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-49-8 | |
Record name | 6324-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6324-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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